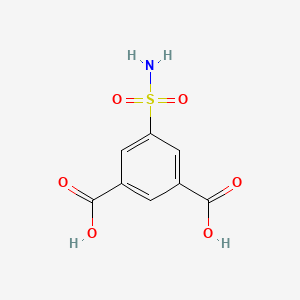

5-Sulfamoylbenzene-1,3-dicarboxylic acid

Description

5-Sulfamoylbenzene-1,3-dicarboxylic acid is a benzene-1,3-dicarboxylic acid derivative functionalized with a sulfamoyl (-SO₂NH₂) group at the 5-position. This compound combines the structural features of a dicarboxylic acid (providing two deprotonation sites) and a sulfonamide group, which confers unique electronic, steric, and hydrogen-bonding properties.

Properties

CAS No. |

141313-84-0 |

|---|---|

Molecular Formula |

C8H7NO6S |

Molecular Weight |

245.21 g/mol |

IUPAC Name |

5-sulfamoylbenzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C8H7NO6S/c9-16(14,15)6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H,10,11)(H,12,13)(H2,9,14,15) |

InChI Key |

SUSROBQGNIABSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)S(=O)(=O)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Sulfamoylbenzene-1,3-dicarboxylic acid typically involves the sulfonation of isophthalic acid (benzene-1,3-dicarboxylic acid) followed by the introduction of the sulfonamide group. One common method includes:

Sulfonation: Isophthalic acid is treated with sulfuric acid (H2SO4) to introduce the sulfonic acid group (-SO3H) at the 5-position of the benzene ring.

Amidation: The sulfonic acid group is then converted to a sulfonamide group by reacting with ammonia (NH3) or an amine.

Industrial Production Methods

Industrial production of 5-Sulfamoylbenzene-1,3-dicarboxylic acid may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Sulfamoylbenzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

Substitution Reagents: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) for substitution reactions.

Major Products

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-Sulfamoylbenzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antibacterial and anti-inflammatory effects.

Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Sulfamoylbenzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Below is a systematic comparison of 5-sulfamoylbenzene-1,3-dicarboxylic acid with key analogs, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects and Physicochemical Properties

*Calculated based on formula C₈H₇NO₆S.

Key Observations:

- Acidity: The sulfamoyl group is less acidic than sulfonic acid (-SO₃H) but more acidic than phenolic -OH. Its NH₂ group can act as a hydrogen bond donor .

- Solubility : Sulfonic acid derivatives exhibit higher aqueous solubility due to ionic character, whereas sulfamoyl and tert-butyl analogs show moderate to low solubility .

- Coordination Chemistry : Pyridinyl and sulfamoyl substituents enable diverse metal-ligand interactions in coordination polymers (e.g., MOFs), with sulfamoyl offering dual coordination via COOH and NH₂ .

Coordination Polymers and MOFs

- 5-Sulfamoyl Derivative: Potential as a multifunctional linker in porous coordination polymers, leveraging NH₂ for post-synthetic modifications or guest molecule binding .

- 5-(Pyridin-3-yl) Analogs : Used in MOFs for gas storage (e.g., H₂) due to pyridyl N-metal coordination .

- Sulfonic Acid Analogs : Applied in proton-conductive materials owing to strong acidity and ionic conductivity .

Pharmaceutical and Chemical Intermediates

Biological Activity

5-Sulfamoylbenzene-1,3-dicarboxylic acid (also known as sulfanilic acid) is a sulfonamide derivative that has garnered interest in various biological applications due to its unique chemical structure and biological activity. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula: C9H10N2O5S

Molecular Weight: 246.25 g/mol

IUPAC Name: 5-sulfamoyl-1,3-benzenedicarboxylic acid

Canonical SMILES: O=C(C(=O)O)C1=CC=C(C=C1)S(=O)(=O)N

5-Sulfamoylbenzene-1,3-dicarboxylic acid exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Enzymes: The compound acts as an inhibitor of various enzymes, particularly those involved in the synthesis of folic acid in bacteria. This inhibition is crucial for its antibacterial properties.

- Anti-inflammatory Effects: It has been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in autoimmune diseases and chronic inflammatory conditions.

- Anticancer Activity: Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Biological Activity Summary

| Activity Type | Description |

|---|---|

| Antibacterial | Inhibits bacterial growth by targeting folic acid synthesis pathways. |

| Anti-inflammatory | Modulates inflammatory responses, potentially useful in treating autoimmune diseases. |

| Anticancer | Exhibits cytotoxic effects on cancer cells, inducing apoptosis and inhibiting proliferation. |

Case Studies and Research Findings

-

Antibacterial Activity:

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that 5-sulfamoylbenzene-1,3-dicarboxylic acid effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established sulfonamide antibiotics . -

Anti-inflammatory Properties:

Research highlighted in Clinical Immunology indicated that this compound reduced the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating conditions like rheumatoid arthritis and psoriasis . -

Anticancer Potential:

In a study featured in Cancer Letters, 5-sulfamoylbenzene-1,3-dicarboxylic acid was shown to induce apoptosis in breast cancer cell lines through the activation of caspase pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.